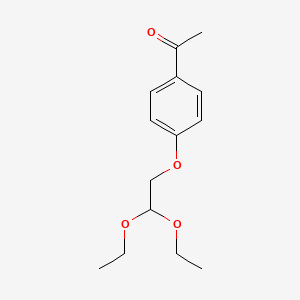

1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(2,2-Diethoxyethoxy)phenyl)ethanone is an acetophenone derivative featuring a 4-substituted phenyl group with a 2,2-diethoxyethoxy side chain. This compound’s structure comprises a central ethanone moiety linked to a phenyl ring modified by a diether substituent (CH₂CH₂OCH₂CH₃)₂. The compound’s physicochemical properties, such as moderate polarity due to the ether linkages, make it a candidate for applications in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural Comparisons

Ether-Containing Derivatives

- Model Compound A (1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone) (): Features a methoxy-phenoxy substituent and a 4-ethoxy-3-methoxyphenyl group. Increased aromatic substitution compared to the target compound, leading to higher molecular weight (MW: ~330 g/mol vs. ~280 g/mol for the target) and altered electronic effects. Synthesis involves K₂CO₃-mediated coupling in DMF, highlighting reactivity differences due to steric hindrance .

- 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone (): Substituted with an imidazole ring instead of a diether chain.

Heterocyclic Derivatives

- Thiazole Derivatives (A1, A2) (): Derived from 1-(3-methoxyphenyl)ethanone, featuring thiazole and nitrobenzylidene groups. The electron-withdrawing nitro group and thiazole ring confer anti-inflammatory and antioxidant properties, contrasting with the diether’s electron-donating effects .

- s-Triazine Chalcones (): Incorporate a 4,6-diethoxy-1,3,5-triazin-2-ylamino group. The triazine ring’s electron deficiency enhances reactivity in cycloaddition reactions, unlike the diether’s stability .

Physicochemical Properties

Key Observations :

- The diether group in the target compound provides moderate lipophilicity (logP ~2.1), balancing solubility in polar aprotic solvents like DMSO.

- Imidazole derivatives () exhibit lower logP values due to hydrogen-bonding capacity, enhancing aqueous solubility .

Key Observations :

- The diether group’s lack of heterocyclic or metal-binding motifs may limit direct enzyme targeting but could enhance pharmacokinetic properties like half-life.

- Nitrogen-containing derivatives (e.g., ) show higher potency against microbial targets due to specific protein interactions .

Properties

Molecular Formula |

C14H20O4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-[4-(2,2-diethoxyethoxy)phenyl]ethanone |

InChI |

InChI=1S/C14H20O4/c1-4-16-14(17-5-2)10-18-13-8-6-12(7-9-13)11(3)15/h6-9,14H,4-5,10H2,1-3H3 |

InChI Key |

SYDDHIZPNMOPQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)C(=O)C)OCC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.